molecular formula C23H23Cl2F6N3O4S B14860436 (R)-5-(2,3-Dichloro-4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl)-N-(2-hydroxy-2-methylpropyl)-4-(2-methylpyrrolidine-1-carbonyl)thiazole-2-carboxamide

(R)-5-(2,3-Dichloro-4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl)-N-(2-hydroxy-2-methylpropyl)-4-(2-methylpyrrolidine-1-carbonyl)thiazole-2-carboxamide

Cat. No.: B14860436
M. Wt: 622.4 g/mol
InChI Key: ZQHVEGQHOKDZEN-UHFFFAOYSA-N
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Description

®-5-(2,3-Dichloro-4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl)-N-(2-hydroxy-2-methylpropyl)-4-(2-methylpyrrolidine-1-carbonyl)thiazole-2-carboxamide is a complex organic compound that features a thiazole ring, a pyrrolidine moiety, and multiple halogen substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-(2,3-Dichloro-4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl)-N-(2-hydroxy-2-methylpropyl)-4-(2-methylpyrrolidine-1-carbonyl)thiazole-2-carboxamide typically involves multi-step organic synthesis. Key steps may include:

  • Formation of the thiazole ring through cyclization reactions.
  • Introduction of the pyrrolidine moiety via nucleophilic substitution.
  • Halogenation reactions to introduce the dichloro and hexafluoro substituents.
  • Coupling reactions to attach the various functional groups under controlled conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy groups.

    Reduction: Reduction reactions could target the carbonyl groups.

    Substitution: Halogen substituents may be involved in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenating agents like N-bromosuccinimide, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, it could be studied for its interactions with enzymes or receptors, potentially serving as a lead compound in drug discovery.

Medicine

Medicinal applications might include its use as an inhibitor of specific enzymes or pathways involved in diseases such as cancer or infectious diseases.

Industry

In industry, the compound could be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of ®-5-(2,3-Dichloro-4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl)-N-(2-hydroxy-2-methylpropyl)-4-(2-methylpyrrolidine-1-carbonyl)thiazole-2-carboxamide would likely involve binding to specific molecular targets such as enzymes or receptors. This binding could inhibit or modulate the activity of these targets, leading to downstream effects on biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • ®-5-(2,3-Dichloro-4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl)-N-(2-hydroxy-2-methylpropyl)-4-(2-methylpyrrolidine-1-carbonyl)thiazole-2-carboxamide
  • ®-5-(2,3-Dichloro-4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl)-N-(2-hydroxy-2-methylpropyl)-4-(2-methylpyrrolidine-1-carbonyl)thiazole-2-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and substituents, which confer unique chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, potency, or selectivity in its applications.

Properties

Molecular Formula

C23H23Cl2F6N3O4S

Molecular Weight

622.4 g/mol

IUPAC Name

5-[2,3-dichloro-4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]-N-(2-hydroxy-2-methylpropyl)-4-(2-methylpyrrolidine-1-carbonyl)-1,3-thiazole-2-carboxamide

InChI

InChI=1S/C23H23Cl2F6N3O4S/c1-10-5-4-8-34(10)19(36)15-16(39-18(33-15)17(35)32-9-20(2,3)37)11-6-7-12(14(25)13(11)24)21(38,22(26,27)28)23(29,30)31/h6-7,10,37-38H,4-5,8-9H2,1-3H3,(H,32,35)

InChI Key

ZQHVEGQHOKDZEN-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN1C(=O)C2=C(SC(=N2)C(=O)NCC(C)(C)O)C3=C(C(=C(C=C3)C(C(F)(F)F)(C(F)(F)F)O)Cl)Cl

Origin of Product

United States

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